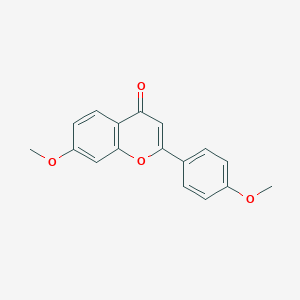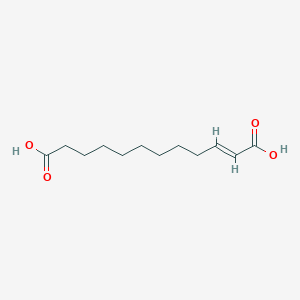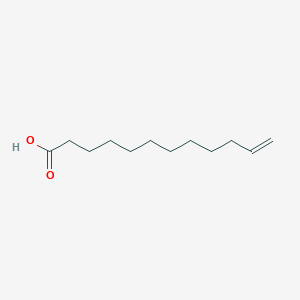
Eritrodiol
Descripción general
Descripción
El eritrodiol es un compuesto triterpenoide natural que se encuentra principalmente en el aceite de oliva. Es conocido por sus posibles beneficios para la salud, incluidas las propiedades antiinflamatorias, antioxidantes y anticancerígenas. La estructura química del this compound se caracteriza por un esqueleto de triterpeno pentacíclico con la fórmula molecular C₃₀H₅₀O₂ .
Aplicaciones Científicas De Investigación
El eritrodiol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de otros triterpenoides y moléculas orgánicas complejas.
Biología: Estudiado por su papel en la modulación de las vías biológicas, incluido el metabolismo del colesterol.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de afecciones como la aterosclerosis, el cáncer y la inflamación.
Industria: Se utiliza en la formulación de cosméticos y nutracéuticos debido a sus propiedades antioxidantes
Mecanismo De Acción
El eritrodiol ejerce sus efectos a través de varios objetivos y vías moleculares:
Eflujo de colesterol: El this compound promueve el eflujo de colesterol inhibiendo selectivamente la degradación de la proteína transportadora de casete de unión a ATP A1 (ABCA1), que es crucial para la homeostasis del colesterol.
Actividad anticancerígena: Induce la apoptosis en las células cancerosas al modular las vías de señalización como la vía PI3K / Akt.
Efectos antiinflamatorios: El this compound inhibe la producción de citoquinas proinflamatorias y reduce el estrés oxidativo.
Análisis Bioquímico
Biochemical Properties
Erythrodiol interacts with several enzymes, proteins, and other biomolecules. It has been found to stabilize the ATP-binding cassette transporter A1 (ABCA1), a key transporter for cholesterol efflux . This interaction plays a crucial role in biochemical reactions, particularly in the context of lipid metabolism .
Cellular Effects
Erythrodiol has been observed to have cytotoxic effects on human hepatocarcinoma (HepG2) cells . It decreases HepG2 cell viability without changing reactive oxygen species (ROS) levels . It also significantly reduces the concentrations of glutathione and NADPH, with selective changes in the activity of several antioxidant enzymes .
Molecular Mechanism
Erythrodiol exerts its effects at the molecular level primarily by stabilizing the ABCA1 protein . This stabilization promotes cholesterol efflux from THP-1-derived human macrophages . Erythrodiol does not influence the mRNA level of ABCA1, but it significantly inhibits the degradation of ABCA1, leading to an increased half-life of the protein .
Temporal Effects in Laboratory Settings
The effects of Erythrodiol have been studied over time in laboratory settings. It has been observed that Erythrodiol markedly decreases HepG2 cell viability
Dosage Effects in Animal Models
While specific studies on the dosage effects of Erythrodiol in animal models are limited, it has been found that Erythrodiol modifies the hepatic transcriptome in mice in a sex and dose-dependent way .
Metabolic Pathways
Erythrodiol is involved in lipid metabolism, particularly in the process of cholesterol efflux . It interacts with the ATP-binding cassette transporter A1 (ABCA1) in this pathway .
Transport and Distribution
Its interaction with the ABCA1 transporter suggests a potential mechanism for its transport and distribution .
Subcellular Localization
Given its interaction with the ABCA1 transporter, it is likely that Erythrodiol is localized in areas where this transporter is present
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El eritrodiol se puede sintetizar mediante diversas rutas químicas. Un método común implica la reducción del ácido oleanólico, un triterpenoide natural. El proceso de reducción suele utilizar reactivos como el hidruro de litio y aluminio (LiAlH₄) en condiciones controladas para producir this compound .
Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales, especialmente las hojas de olivo y el aceite de oliva. El proceso de extracción incluye la extracción con disolventes seguida de pasos de purificación como la cromatografía para aislar el this compound en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: El eritrodiol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar para producir ácido oleanólico utilizando agentes oxidantes como el permanganato de potasio (KMnO₄).
Reducción: La reducción del this compound puede conducir a la formación de varios derivados dihidro.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO₄) en un medio alcalino.
Reducción: Hidruro de litio y aluminio (LiAlH₄) en éter anhidro.
Sustitución: Cloruros de ácido o anhídridos en presencia de una base como la piridina.
Productos principales:
Oxidación: Ácido oleanólico.
Reducción: Derivados dihidro del this compound.
Sustitución: Derivados éster y éter.
Comparación Con Compuestos Similares
El eritrodiol a menudo se compara con otros triterpenoides como:
Ácido oleanólico: Ambos compuestos comparten una estructura similar, pero el this compound tiene grupos hidroxilo adicionales, lo que puede contribuir a sus actividades biológicas únicas.
Ácido ursólico: Similar al this compound, el ácido ursólico exhibe propiedades antiinflamatorias y anticancerígenas, pero difiere en sus interacciones moleculares específicas y potencia.
Betulina: Otro triterpenoide con propiedades antioxidantes comparables, pero con un marco estructural distinto.
El this compound destaca por sus efectos específicos en el metabolismo del colesterol y sus posibles aplicaciones terapéuticas en la investigación de la aterosclerosis y el cáncer.
Propiedades
IUPAC Name |
(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22-,23+,24-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZDOEIIIJFCFE-OSQDELBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015931 | |
| Record name | Erythrodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythrodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
545-48-2 | |
| Record name | (+)-Erythrodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythrodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHRODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VWF903FSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Erythrodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does erythrodiol exert its antiproliferative effects on cancer cells?
A: Erythrodiol has demonstrated antiproliferative effects on various cancer cell lines, including human gastric cancer cells (MKN-45) [, ]. Research suggests that it induces both early and late apoptosis, characterized by caspase-3 activation [, ]. Additionally, erythrodiol triggers cell cycle arrest, particularly in the sub-G1 phase, with a corresponding decrease in S-phase cells and an increase in G2/M phase cells [, ]. Further studies indicate that this compound also promotes the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of c-Jun N-terminal kinases (JNK) [, , ].
Q2: Does erythrodiol affect cholesterol efflux?
A: Yes, erythrodiol has been shown to enhance cholesterol efflux (ChE) from THP-1-derived human macrophages []. This effect is attributed to its ability to stabilize ATP-binding cassette transporter A1 (ABCA1), a key transporter involved in ChE, thereby increasing its half-life without affecting its mRNA levels [].
Q3: What role does erythrodiol play in cardiac health?
A: Erythrodiol exhibits protective effects against cardiac hypertrophy, a condition linked to heart failure []. Studies demonstrate that it blocks the profibrotic effects of angiotensin II, a peptide hormone that contributes to cardiac remodeling []. It achieves this by reducing angiotensin II-induced proliferation of cardiac fibroblasts, decreasing collagen levels in cardiac myofibroblasts and mouse hearts, and ultimately reducing cardiac hypertrophy and ventricular remodeling [].
Q4: What is the molecular formula and weight of erythrodiol?
A4: Erythrodiol's molecular formula is C30H50O2, and its molecular weight is 442.72 g/mol.
Q5: What is the chemical structure of erythrodiol?
A: Erythrodiol is a pentacyclic triterpenoid with a β-amyrin type fused pentacyclic (6-6-6-6-6) carbon skeleton []. It possesses two hydroxyl groups, one at the C3 position and another at the C28 position.
Q6: Is there information on the material compatibility and stability of erythrodiol?
A6: The provided research papers primarily focus on the biological activities and chemical characterization of erythrodiol. Further research is required to explore its material compatibility and stability under various conditions.
Q7: Does erythrodiol possess any known catalytic properties?
A7: The provided research does not indicate any catalytic properties associated with erythrodiol. Its primary mechanisms of action revolve around its interaction with cellular targets and signaling pathways.
Q8: Have computational methods been employed to study erythrodiol?
A: While some studies mention the use of computational methods [], the provided abstracts do not offer specific details on simulations, calculations, or QSAR models applied to erythrodiol.
Q9: How do structural modifications of erythrodiol affect its biological activity?
A: Research suggests that the presence of specific functional groups in erythrodiol contributes to its biological activities. For instance, the two hydroxyl groups play a crucial role in its antioxidant and anti-inflammatory effects []. Additionally, studies comparing erythrodiol with its isomer, uvaol, highlight the importance of stereochemistry in determining their distinct biological profiles [].
Q10: Are there established formulation strategies to enhance the stability or bioavailability of erythrodiol?
A10: The provided research primarily focuses on the biological effects of erythrodiol, with limited information on its formulation or stability. Further research is necessary to explore strategies for enhancing its delivery and bioavailability.
Q11: What in vitro models have been used to study the efficacy of erythrodiol?
A: Various in vitro models, including human cancer cell lines (e.g., MKN-45, HT-29, MCF-7) [, , , ] and THP-1-derived macrophages [], have been employed to investigate the anticancer, anti-inflammatory, and cholesterol efflux properties of erythrodiol.
Q12: Has erythrodiol been tested in in vivo models?
A: Yes, in vivo studies using a mouse xenograft model have demonstrated the anticancer efficacy of erythrodiol against gastric cancer [, ]. It effectively reduced tumor weight and volume in these models [, ]. Furthermore, studies in mice have shown its protective effects against angiotensin II-induced cardiac hypertrophy [].
Q13: What analytical methods are commonly employed to quantify erythrodiol?
A: Several analytical techniques are utilized for erythrodiol analysis, including: * Gas chromatography (GC): Coupled with various detectors, such as flame ionization detection (FID) or mass spectrometry (MS), GC allows for the separation and quantification of erythrodiol in complex mixtures like olive oil [, , ]. * High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS), HPLC provides a sensitive and selective method for erythrodiol analysis [, , ]. * Thin-layer chromatography (TLC): TLC, a simpler and less expensive technique, is also employed for the qualitative and semi-quantitative analysis of erythrodiol.
Q14: What are the advantages of using coupled techniques like LC-GC for analyzing erythrodiol in olive oil?
A: Coupled techniques such as LC-GC offer significant advantages for analyzing olive oil []. They streamline the analytical process by combining the separation capabilities of LC with the sensitivity and selectivity of GC. This approach eliminates the need for time-consuming and laborious steps like saponification, extraction, and preparative thin-layer chromatography, ultimately leading to faster, more accurate, and information-rich analyses.
Q15: Is there information available on the other aspects you mentioned, such as drug delivery, biomarkers, environmental impact, etc.?
A: The provided research papers primarily focus on the biological activities and chemical characterization of erythrodiol. While some studies hint at potential applications in drug delivery and environmental remediation [], the abstracts don't offer detailed information on these aspects. Further research is required to explore these areas comprehensively.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)






